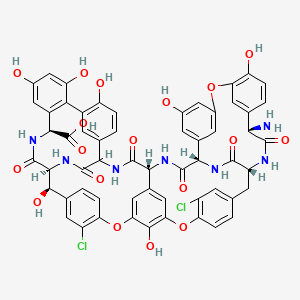

Teicoplanin aglycone

Description

Properties

CAS No. |

89139-42-4 |

|---|---|

Molecular Formula |

C58H45Cl2N7O18 |

Molecular Weight |

1198.9 g/mol |

IUPAC Name |

(1S,2R,19R,22R,34S,37R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C58H45Cl2N7O18/c59-32-9-21-1-7-38(32)84-41-16-26-17-42(51(41)74)85-39-8-4-24(14-33(39)60)50(73)49-57(80)66-48(58(81)82)31-19-28(69)20-37(72)43(31)30-13-23(3-5-35(30)70)45(54(77)67-49)64-56(79)47(26)65-55(78)46-25-11-27(68)18-29(12-25)83-40-15-22(2-6-36(40)71)44(61)53(76)62-34(10-21)52(75)63-46/h1-9,11-20,34,44-50,68-74H,10,61H2,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,81,82)/t34-,44-,45?,46+,47-,48+,49+,50-/m1/s1 |

InChI Key |

DKVBOUDTNWVDEP-ZCVCDMNQSA-N |

SMILES |

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |

Isomeric SMILES |

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |

Canonical SMILES |

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Teicoplanin aglycone; TD-A3; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Teicoplanin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections. Its core structure, the teicoplanin aglycone, is a complex heptapeptide (B1575542) that forms a rigid, basket-like conformation. This aglycone is the fundamental scaffold responsible for the antibiotic's mechanism of action, which involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1] A thorough understanding of the basic physicochemical properties of the this compound is crucial for the development of new derivatives with improved efficacy, pharmacokinetic profiles, and the ability to overcome antibiotic resistance.

This technical guide provides a detailed overview of the core basic properties of this compound, including its chemical and physical characteristics. It also outlines experimental protocols for the determination of these properties and visualizes key pathways associated with its function and biogenesis.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the tables below, providing a clear reference for researchers.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅₈H₄₅Cl₂N₇O₁₈ | [2][3] |

| Molecular Weight | 1198.9 g/mol | [2][3] |

| CAS Number | 89139-42-4 | [2][3] |

| Appearance | White to off-white powder | Generic observation |

| Computed XLogP3 | 1.7 | [3] |

| Hydrogen Bond Donors | 15 | [3] |

| Hydrogen Bond Acceptors | 19 | [3] |

| Complexity | 2490 | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| Melting Point | Approximately 180 °C | [4] |

| Solubility | Soluble in water, methanol, and dimethyl sulfoxide (B87167) (DMSO). | [4] |

| pKa | No specific experimental value has been reported in the literature. The molecule contains multiple ionizable groups, including a primary amine, a carboxylic acid, and several phenolic hydroxyl groups. The primary amine is expected to have a pKa in the range of 8.0-10.0, the carboxylic acid a pKa around 2.0-4.0, and the phenolic hydroxyls pKa values in the range of 8.0-10.0. | Inferred from chemical structure |

| Stability | Stable under acidic conditions but may degrade in extreme alkaline environments or upon prolonged exposure to light.[4] | [4][5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive method for determining the melting temperature of a pure substance by measuring the heat flow difference between a sample and a reference as a function of temperature.[4][6][7][8]

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an empty, crimped aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The melting point (Tm) is determined as the onset or peak temperature of the endothermic event on the resulting thermogram, which corresponds to the melting of the this compound.

Determination of Aqueous Solubility by Shake-Flask Method with UV/Vis Spectrophotometry

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10][11]

Methodology:

-

Preparation of Standard Curve:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., DMSO).

-

Perform serial dilutions of the stock solution with the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Equilibrium Solubility Determination:

-

Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., 10 mL of PBS, pH 7.4) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with the aqueous buffer to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the equilibrium solubility of this compound in the aqueous buffer by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizations of Core Pathways

Diagrams created using the DOT language provide a visual representation of the key pathways involving this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its antibacterial effect by targeting the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C58H45Cl2N7O18 | CID 16154789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Assessment of the stability of teicoplanin in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry [cureffi.org]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. bioassaysys.com [bioassaysys.com]

Teicoplanin Aglycone: A Technical Guide to its Discovery, Isolation, and Purification

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the fermentation of Actinoplanes teichomyceticus.[1][2] First isolated in 1978 from a soil sample from India, its chemical structure was fully elucidated in 1984.[1] Teicoplanin is a mixture of several related compounds, with five major components (A2-1 through A2-5) and four minor ones (RS-1 through RS-4).[1][2] All these components share a common core structure, the teicoplanin aglycone, also known as teicoplanin A3-1.[1] This aglycone is a heptapeptide (B1575542) with a fused ring structure to which sugar moieties are attached in the complete teicoplanin molecules.[1] The aglycone itself is an oligopeptide with the chemical formula C58H45Cl2N7O18.[3]

The antibacterial activity of teicoplanin is similar to that of vancomycin; it inhibits the synthesis of the bacterial cell wall.[1][4] This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which prevents the transpeptidation and transglycosylation reactions necessary for cell wall cross-linking and polymerization.[1][2][4][5][6] This guide provides a detailed overview of the discovery, isolation, and purification of the this compound, intended for researchers and professionals in drug development.

Experimental Protocols

Hydrolysis of Teicoplanin to Yield the Aglycone

The primary method for isolating the this compound is through the hydrolysis of the parent teicoplanin complex to cleave off the sugar moieties. Several hydrolytic methods have been described to achieve this with good yields.[7][8]

a) Acid Hydrolysis in a Biphasic Medium:

This method yields the single aglycone with high efficiency.[8]

-

Materials:

-

Teicoplanin complex

-

Hydrochloric acid (HCl)

-

Water

-

An organic solvent (e.g., n-butanol)

-

-

Procedure:

-

Dissolve the teicoplanin complex in an acidic aqueous solution.

-

Create a biphasic system by adding an immiscible organic solvent.

-

Heat the mixture under reflux for a specified period to facilitate the hydrolysis of the glycosidic bonds.

-

After the reaction is complete, cool the mixture and separate the two phases.

-

The this compound will preferentially partition into one of the phases, from which it can be recovered by evaporation of the solvent.

-

b) Hydrolysis in Benzyl (B1604629) Alcohol:

This approach involves the formation of a benzyl ester of the aglycone, which is subsequently removed.[7]

-

Materials:

-

Teicoplanin or its pseudo-aglycones

-

Benzyl alcohol

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

-

Procedure:

-

Suspend the teicoplanin complex in benzyl alcohol.

-

Heat the suspension to facilitate the hydrolytic removal of the sugars and the formation of the aglycone benzyl ester.

-

After the reaction, the aglycone benzyl ester is recovered.

-

The benzyl group is then removed by hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere.

-

The final product, this compound, is then purified.

-

Purification of this compound

Following hydrolysis, the crude aglycone product requires purification to remove unreacted teicoplanin, cleaved sugars, and other byproducts. Chromatographic techniques are central to this process.

a) Macroporous Adsorption Resin Chromatography:

-

Stationary Phase: Diaion HP-20 resin is commonly used.[9]

-

Mobile Phase:

-

Loading: The crude hydrolysate, adjusted to an acidic pH, is loaded onto the column.

-

Washing: The column is washed with water to remove hydrophilic impurities.

-

Elution: The this compound is eluted using an appropriate solvent, such as aqueous ammonia (B1221849) or an ethanol-water mixture.[10]

-

-

Procedure:

-

Pack a chromatography column with Diaion HP-20 resin and equilibrate it with an acidic solution.

-

Load the crude aglycone solution onto the column.

-

Wash the column with several volumes of purified water.

-

Elute the bound aglycone using a gradient or step-wise elution with increasing concentrations of the eluting solvent.

-

Collect the fractions and monitor for the presence of the aglycone using a suitable analytical technique like HPLC.

-

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This technique is used for high-resolution purification.

-

Stationary Phase: A C18 column is typically employed.[]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA), is used.

-

Procedure:

-

Dissolve the partially purified aglycone in the mobile phase.

-

Inject the solution onto the equilibrated RP-HPLC column.

-

Run a solvent gradient to separate the aglycone from closely related impurities.

-

Detect the eluting compounds using a UV detector.

-

Collect the peak corresponding to the this compound.

-

Quantitative Data

The following table summarizes key quantitative data related to the production and purification of teicoplanin and its aglycone.

| Parameter | Value | Reference |

| Teicoplanin Production Yield | ||

| Fermentative Production | 0.1 - 3.1 g/L | [12] |

| Purification Yields | ||

| Diaion HP-20 Chromatography | 80% | [9] |

| Purity | ||

| After Diaion HP-20 | 95% | [9] |

| Pharmacokinetic Parameters (Teicoplanin) | ||

| Bioavailability (Intramuscular) | 90% | [1][13] |

| Protein Binding | 90-95% | [1][2] |

| Elimination Half-life | 45-70 hours | [1] |

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action of Teicoplanin

Caption: Inhibition of bacterial cell wall synthesis by teicoplanin.

References

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 3. This compound | C58H45Cl2N7O18 | CID 16154789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 5. What is Teicoplanin used for? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VII. Preparation and NMR characteristics of the aglycone of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VIII. Opening of the polypeptide chain of this compound under hydrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN102964430B - Purification method of teicoplanin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro activity and human pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Teicoplanin Aglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies and experimental data integral to the structural elucidation of teicoplanin aglycone, the core scaffold of the potent glycopeptide antibiotic, teicoplanin.

Teicoplanin, a complex of closely related lipoglycopeptides, is a critical therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The intricate structure of its aglycone, a heptapeptide (B1575542) core with multiple macrocyclic rings, has been a subject of extensive research. Understanding its precise chemical architecture is fundamental for the rational design of novel derivatives with enhanced antimicrobial activity and improved pharmacokinetic profiles.

The elucidation of the this compound structure is a multi-faceted process that relies on a combination of chemical degradation, advanced spectroscopic techniques, and stereochemical analysis. This guide will delve into the key experimental protocols and the interpretation of the resulting data that have been pivotal in defining the molecular framework of this important antibiotic.

Preparation of this compound via Chemical Degradation

The initial and crucial step in the structure elucidation of the teicoplanin core is the removal of its three sugar moieties (N-acyl-D-glucosamine, D-mannose, and N-acetyl-D-glucosamine) to yield the aglycone. This is typically achieved through controlled acid hydrolysis.

A common method for the preparation of this compound involves the hydrolytic removal of the sugar residues under acidic conditions. While specific conditions can vary, a general protocol is outlined below.

Objective: To cleave the glycosidic bonds connecting the sugar moieties to the heptapeptide core of teicoplanin, yielding the this compound.

Materials:

-

Teicoplanin complex

-

Hydrochloric acid (HCl) or other suitable acid

-

Benzyl (B1604629) alcohol (optional, for esterification)

-

Organic solvent (e.g., butanol) for extraction

-

Aqueous buffer solutions for pH adjustment

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

-

Dissolution: Teicoplanin is dissolved in a suitable solvent system. A biphasic hydroalcoholic medium has been shown to be effective in yielding the aglycone.[1]

-

Acidification: The solution is acidified to a pH between 0 and 5. For instance, hydrochloric acid can be used at a concentration range of 0.1 N to 1 N.

-

Hydrolysis: The acidified solution is heated to promote the cleavage of the glycosidic linkages. The reaction progress is monitored by HPLC to ensure the complete removal of the sugar units while minimizing degradation of the peptide core.

-

Extraction and Purification: Upon completion of the hydrolysis, the reaction mixture is neutralized. The this compound is then extracted using an organic solvent. The crude product is further purified using preparative HPLC to obtain the pure aglycone.

-

Alternative Method: An alternative approach involves the hydrolytic removal of the sugars in benzyl alcohol, which leads to the formation of the aglycone benzyl ester. This intermediate is then subjected to hydrogenolysis to yield the final this compound.[2]

Expected Outcome: The successful hydrolysis of teicoplanin results in the formation of a single, non-glycosylated heptapeptide core, the this compound.

Spectroscopic Analysis for Structural Characterization

The precise connectivity and three-dimensional structure of the this compound are determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the through-bond and through-space connectivities.

Experimental Protocol: NMR Analysis of this compound

Objective: To obtain a comprehensive set of NMR data to determine the covalent structure and stereochemistry of the this compound.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: A sample of pure this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

NMR Experiments:

-

1D ¹H NMR: Provides information on the number and chemical environment of the protons in the molecule.

-

1D ¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) spin-spin coupling networks, which are crucial for identifying adjacent protons within the amino acid residues.

-

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing key information for connecting the different amino acid residues and defining the macrocyclic ring structures.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Identifies protons that are close in space, which is essential for determining the three-dimensional conformation and stereochemistry of the aglycone.

Data Presentation: NMR Chemical Shift Assignments

While a complete, publicly available table of all assigned chemical shifts for this compound is not readily found in a single source, the scientific literature confirms that detailed assignments of both ¹H and ¹³C NMR spectra have been achieved through the use of homo- and heteronuclear COSY and NOE experiments.[2] The following table represents a generalized summary of the types of data obtained from such analyses.

| Atom Type | Typical Chemical Shift Range (ppm) | Significance |

| ¹H NMR | ||

| Amide Protons (NH) | 7.0 - 9.5 | Indicate the presence of peptide bonds and provide information on hydrogen bonding. |

| Aromatic Protons (Ar-H) | 6.0 - 8.0 | Characteristic of the aromatic rings within the amino acid residues. |

| Alpha-Protons (α-H) | 3.5 - 5.5 | Protons attached to the α-carbon of each amino acid residue. |

| Beta-Protons (β-H) | 2.5 - 4.0 | Protons on the β-carbon of the amino acid side chains. |

| ¹³C NMR | ||

| Carbonyl Carbons (C=O) | 165 - 180 | Indicate the presence of amide and carboxylic acid groups. |

| Aromatic Carbons (Ar-C) | 110 - 160 | Characteristic of the aromatic rings. |

| Alpha-Carbons (α-C) | 50 - 65 | The α-carbon of each amino acid residue. |

| Beta-Carbons (β-C) | 30 - 50 | The β-carbon of the amino acid side chains. |

Mass spectrometry is a vital tool for determining the molecular weight of the this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometric Analysis

Objective: To confirm the molecular weight of the this compound and to deduce structural information from its fragmentation.

Instrumentation: Mass spectrometer equipped with a suitable ionization source, such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).

Procedure:

-

Sample Introduction: A solution of the purified this compound is introduced into the mass spectrometer.

-

Ionization: The molecules are ionized using either FAB or ESI.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined by the mass analyzer.

-

Tandem MS (MS/MS): For more detailed structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Presentation: Mass Spectrometry Data

The molecular formula of this compound is C₅₈H₄₅Cl₂N₇O₁₈, with a monoisotopic mass of 1197.2198 g/mol .

| Ionization Technique | m/z Value | Interpretation |

| FAB-MS / ESI-MS | ~1198 | [M+H]⁺ (Protonated molecular ion) |

| FAB-MS / ESI-MS | ~1220 | [M+Na]⁺ (Sodium adduct of the molecular ion) |

Stereochemical Determination

The final piece of the structural puzzle is the determination of the stereochemistry of the chiral centers within the this compound. This is accomplished through a combination of NMR data analysis (specifically NOE data) and chiral chromatography.

Experimental Protocol: Stereochemical Analysis

Objective: To assign the absolute configuration of each chiral center in the this compound.

Methods:

-

NOE Analysis: The through-space correlations observed in NOESY or ROESY spectra provide information about the relative stereochemistry of the amino acid residues. By comparing experimentally observed NOEs with those predicted for different stereoisomers, the correct conformation can be deduced.

-

Chiral HPLC: The this compound itself can be used as a chiral stationary phase in HPLC to separate enantiomers of amino acids. This property can be exploited to determine the stereochemistry of the constituent amino acids after complete hydrolysis of the aglycone.

Integrated Workflow for Structure Elucidation

The elucidation of the this compound structure is a logical and sequential process that integrates chemical and analytical techniques. The following diagram illustrates the typical workflow.

Conclusion

The structure elucidation of the this compound is a testament to the power of a combined chemical and spectroscopic approach. Through controlled chemical degradation to isolate the core structure, followed by in-depth analysis using advanced NMR and mass spectrometry techniques, the complete chemical architecture, including its complex stereochemistry, has been successfully determined. This foundational knowledge is indispensable for the ongoing efforts in the scientific community to develop next-generation glycopeptide antibiotics with improved efficacy against resistant bacterial pathogens.

References

- 1. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VIII. Opening of the polypeptide chain of this compound under hydrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VII. Preparation and NMR characteristics of the aglycone of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Antibacterial Mechanism of Teicoplanin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic that serves as a critical therapeutic option for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a mechanism orchestrated by its complex molecular structure.[3][4][5] At the heart of this structure lies the teicoplanin aglycone, a heptapeptide (B1575542) core that is fundamental to its antibacterial action.[6] This technical guide provides an in-depth exploration of the antibacterial mechanism of the this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Core Mechanism of Antibacterial Action

The primary mechanism of action of teicoplanin and its aglycone is the inhibition of peptidoglycan synthesis, an essential process for maintaining the integrity of the bacterial cell wall.[7][8] This inhibition is achieved through a highly specific molecular interaction:

-

Binding to D-Alanyl-D-Alanine (D-Ala-D-Ala) Termini: The this compound possesses a rigid, cup-shaped conformation that creates a binding pocket.[9] This pocket recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan precursor units, specifically Lipid II, at the outer surface of the bacterial cytoplasmic membrane.[3][4][10] This binding is stabilized by a network of five hydrogen bonds between the peptide backbone of the aglycone and the D-Ala-D-Ala dipeptide of the precursor.[9]

-

Steric Hindrance of Transglycosylation and Transpeptidation: By forming a stable complex with the D-Ala-D-Ala terminus, the bulky this compound sterically hinders the two crucial enzymatic steps in peptidoglycan polymerization:

-

Transglycosylation: The addition of new N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-pentapeptide subunits to the growing glycan chain is blocked.[4][11]

-

Transpeptidation: The cross-linking of the peptide side chains of adjacent glycan strands, a reaction catalyzed by penicillin-binding proteins (PBPs), is prevented.[3][4]

-

-

Disruption of Cell Wall Integrity and Cell Lysis: The inhibition of both transglycosylation and transpeptidation prevents the formation of a stable, cross-linked peptidoglycan mesh.[11] This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death.[4][8]

The following diagram illustrates the logical pathway of the this compound's mechanism of action.

Quantitative Data

The interaction between the this compound and its target, as well as its resulting antibacterial activity, has been quantified through various biophysical and microbiological methods.

Binding Affinity and Thermodynamics

The binding affinity of teicoplanin and its aglycone to analogues of the bacterial cell wall peptide has been determined, providing insight into the energetics of this interaction.

| Compound | Ligand | Method | Dissociation Constant (Kd) | Gibbs Free Energy (ΔG°) (kJ/mol) | Enthalpy (ΔH°) (kJ/mol) | Entropy (-TΔS°) (kJ/mol) | Reference |

| Teicoplanin | Free Lys-D-Ala-D-Ala peptide | Surface Plasmon Resonance (SPR) | 40 - 630 nM | - | - | - | [12][13] |

| Teicoplanin | Carrier protein-Lys-D-Ala-D-Ala fusion | Surface Plasmon Resonance (SPR) | 91 ± 7 nM | - | - | - | [12][14] |

| Teicoplanin | Ac-D-Ala | Calorimetry/Spectrophotometry | - | -29.7 | -44.8 | 15.1 | [13] |

| This compound | Ac-D-Ala | Calorimetry/Spectrophotometry | - | - | - | - | [12] |

Note: Specific thermodynamic values for the aglycone were not found in the provided search results, but the referenced table suggests such data exists.

Antibacterial Activity

The antibacterial potency of teicoplanin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. While direct comparative MIC data for the this compound is sparse in the readily available literature, studies on derivatives of the aglycone indicate that modifications to the core structure can influence its antibacterial spectrum and potency.[4][15][16]

| Organism | Antibiotic | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Teicoplanin | 0.38 - 2.00 | [17] |

| Staphylococci | Teicoplanin | ≤ 4 | [6] |

| Streptococci, Enterococci | Teicoplanin | ≤ 2 | [6] |

| Methicillin-resistant Coagulase-Negative Staphylococci (MRCoNS) | Teicoplanin | ≤ 8 | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the antibacterial mechanism of the this compound. Below are representative protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The following diagram outlines the general workflow for determining the MIC of teicoplanin or its aglycone using the broth microdilution method.

Protocol: Broth Microdilution MIC Testing [3][10]

-

Preparation of Antibiotic Stock Solution: Accurately weigh and dissolve the this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of the this compound that completely inhibits visible bacterial growth.

Analysis of Binding Affinity by Surface Plasmon Resonance (SPR)

The following diagram illustrates the workflow for analyzing the binding of this compound to its D-Ala-D-Ala target using SPR.

Protocol: Surface Plasmon Resonance (SPR) Analysis [7][18][19][20]

-

Ligand Immobilization:

-

Activate the surface of a carboxymethylated dextran (B179266) sensor chip (e.g., CM5) by injecting a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject a solution of the this compound in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to facilitate covalent coupling via primary amine groups.

-

Deactivate any remaining active esters by injecting a solution of ethanolamine-HCl.

-

-

Analyte Preparation: Prepare a series of dilutions of the D-Ala-D-Ala containing peptide (the analyte) in the running buffer (e.g., HBS-EP).

-

Binding Measurement:

-

Inject the different concentrations of the D-Ala-D-Ala peptide sequentially over the sensor surface with the immobilized this compound.

-

Monitor the association of the analyte during the injection and the dissociation during the subsequent flow of running buffer in real-time. The change in the refractive index at the sensor surface, proportional to the amount of bound analyte, is recorded as a sensorgram.

-

-

Surface Regeneration: Between each analyte injection, regenerate the sensor surface by injecting a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to dissociate the bound analyte without denaturing the immobilized ligand.

-

Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The this compound is the foundational structural element responsible for the antibacterial activity of teicoplanin. Its mechanism of action, centered on the high-affinity binding to the D-Ala-D-Ala termini of peptidoglycan precursors and the subsequent inhibition of cell wall synthesis, is a well-established paradigm in antibiotic research. The quantitative data on binding affinities and antibacterial activity, obtained through detailed experimental protocols, underscore the potency of this molecular interaction. A thorough understanding of the this compound's mechanism is paramount for the rational design of novel glycopeptide antibiotics to combat the growing threat of antibiotic resistance.

References

- 1. ijm.tums.ac.ir [ijm.tums.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Carboxyhydrazides of the aglycone of teicoplanin. Synthesis and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. himedialabs.com [himedialabs.com]

- 10. benchchem.com [benchchem.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antibacterial evaluation of some teicoplanin pseudoaglycon derivatives containing alkyl- and arylthiosubstituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medwinpublishers.com [medwinpublishers.com]

- 18. benchchem.com [benchchem.com]

- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 20. dhvi.duke.edu [dhvi.duke.edu]

An In-depth Technical Guide to the Synthesis of Teicoplanin Aglycone from Teicoplanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of teicoplanin aglycone from its parent molecule, teicoplanin. Teicoplanin, a glycopeptide antibiotic, is a complex molecule comprising a polypeptide core and three sugar moieties. The removal of these sugar units to yield the this compound is a critical process for various research and development applications, including the study of structure-activity relationships and the development of novel semi-synthetic antibiotics. This document details the primary method of synthesis via acid hydrolysis, presenting available quantitative data, experimental protocols, and visual representations of the process.

Core Synthesis Pathway: Acid Hydrolysis

The principal method for the preparation of this compound from teicoplanin is through controlled acid hydrolysis. This process cleaves the glycosidic bonds connecting the sugar moieties to the peptide core. While various acidic conditions have been reported, the reaction requires careful control to ensure complete deglycosylation without significant degradation of the aglycone itself.

The overall transformation can be visualized as follows:

Experimental Protocols

Based on available literature, two primary methods for the acid hydrolysis of teicoplanin have been described. It is important to note that specific, detailed protocols with precise quantitative data are not extensively published in a single source. The following protocols are compiled from various research findings.

Method 1: Strong Acid Hydrolysis

This method employs a strong acid in an organic solvent to achieve deglycosylation.

Reagents and Conditions:

| Reagent/Parameter | Specification |

| Starting Material | Teicoplanin Complex |

| Acid | 80% Sulfuric Acid (H₂SO₄) |

| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) |

| Temperature | 85°C |

| Reaction Time | 48 hours |

Procedure:

-

Dissolve the teicoplanin complex in dimethyl sulfoxide (DMSO).

-

Carefully add 80% sulfuric acid to the solution.

-

Heat the reaction mixture to 85°C and maintain for 48 hours.

-

Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material and the formation of the aglycone.

-

Upon completion, the reaction mixture requires a careful work-up procedure to neutralize the acid and isolate the crude aglycone. This typically involves precipitation by adding the reaction mixture to a large volume of cold water or an appropriate anti-solvent.

-

The precipitated solid is then collected by filtration or centrifugation.

Method 2: Mild Acid Hydrolysis

A milder approach using hydrochloric acid has also been reported, which may offer better control and reduce potential degradation of the aglycone. By controlling the acid hydrolysis, pseudoaglycones can be formed, and eventually the single aglycone with the removal of the three sugar units[1].

Reagents and Conditions:

| Reagent/Parameter | Specification |

| Starting Material | Teicoplanin Complex |

| Acid | 0.5 N Hydrochloric Acid (HCl) |

| Temperature | 80°C |

| Reaction Time | Not specified, requires monitoring |

Procedure:

-

Suspend the teicoplanin complex in a 0.5 N aqueous solution of hydrochloric acid.

-

Heat the suspension to 80°C.

-

The reaction progress should be closely monitored using HPLC to determine the optimal time for termination, maximizing the yield of the aglycone while minimizing the formation of degradation byproducts.

-

Once the reaction is deemed complete, the mixture is cooled, and the pH is adjusted to neutral using a suitable base.

-

The resulting precipitate, containing the this compound, is then collected.

Purification of this compound

Following hydrolysis and initial isolation, the crude this compound requires purification to remove unreacted starting material, partially hydrolyzed intermediates (pseudoaglycones), and any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purification.

General HPLC Purification Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is employed.

-

Detection: UV detection at a wavelength where the aglycone absorbs strongly (e.g., 280 nm) is used to monitor the elution.

-

Fraction Collection: Fractions corresponding to the peak of the this compound are collected.

-

Post-Purification: The collected fractions are often lyophilized to obtain the pure aglycone as a solid.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Quantitative Data

Quantitative data regarding the yield and purity of this compound synthesized from teicoplanin is not extensively reported in a consolidated manner. The yields are often described qualitatively as "good yields"[2][3]. The following table summarizes the available information.

| Method | Reagents | Conditions | Yield | Purity | Reference |

| Strong Acid Hydrolysis | 80% H₂SO₄, DMSO | 85°C, 48h | Not specified | High purity after HPLC | Boger, D. L., et al. (2001) |

| Mild Acid Hydrolysis | 0.5 N HCl | 80°C | Good | Not specified | Malabarba, A., et al. (1984) |

| Biphasic Hydroalcoholic Medium | Acids | Not specified | Good | Not specified | Cavalleri, B., et al. (1987)[2] |

| Hydrolysis in Benzyl Alcohol | Not specified | Not specified | Good | Not specified | Malabarba, A., et al. (1986)[3] |

Conclusion

The synthesis of this compound from teicoplanin is a crucial chemical transformation for advancing research in the field of glycopeptide antibiotics. The primary method, acid hydrolysis, offers a direct route to the aglycone, although careful control of reaction conditions is necessary to achieve good yields and minimize degradation. Further detailed studies documenting optimized reaction protocols, including comprehensive quantitative data on yields and purity, would be highly beneficial to the scientific community. The purification of the aglycone is effectively achieved using reversed-phase HPLC, a standard and robust technique for obtaining highly pure material suitable for subsequent analytical and developmental studies.

References

- 1. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VIII. Opening of the polypeptide chain of this compound under hydrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VII. Preparation and NMR characteristics of the aglycone of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Total Synthesis of Teicoplanin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Teicoplanin is a crucial glycopeptide antibiotic used in the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its complex molecular architecture, featuring a heptapeptide (B1575542) core with multiple macrocyclic rings and stereocenters, has made the total synthesis of its aglycone a formidable challenge and a landmark achievement in organic chemistry. This technical guide provides an in-depth analysis of the seminal total syntheses of teicoplanin aglycone developed by the research groups of Dale L. Boger (often associated with K.C. Nicolaou's lineage in the field of complex natural product synthesis) and David A. Evans.

This document details the strategic approaches, key chemical transformations, and comprehensive experimental protocols. All quantitative data from the syntheses are summarized in structured tables for comparative analysis. Furthermore, logical workflows of the synthetic strategies are visualized using diagrams to facilitate a deeper understanding of these complex chemical pathways.

The Boger Group's Convergent Strategy: First and Second Generation Syntheses

The Boger group developed two generations of a convergent total synthesis of this compound. The core strategy involved the synthesis of two key fragments: the ABCD ring system, common to vancomycin-type antibiotics, and a novel EFG tripeptide precursor, which were then coupled and cyclized.

First-Generation Synthesis

The first-generation approach was characterized by a linear sequence for the final macrocyclizations.[1][2][3][4] Key features included the late-stage formation of the DE and FG rings.

Experimental Workflow: Boger's First-Generation Synthesis

Caption: Workflow of Boger's first-generation synthesis.

Quantitative Data: Boger's First-Generation Synthesis

| Step | Reaction Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| DE Macrocyclization | Nucleophilic Aromatic Substitution | 80 | 3:1 | [1][2] |

| FG Macrolactamization | Amide Bond Formation | 66 | - | [1][2] |

| Overall | 26 steps from amino acids | ~1 | - | [1][2] |

Key Experimental Protocols: Boger's First-Generation Synthesis

-

DE Macrocyclization (Diaryl Ether Formation): The phenoxide, generated in situ, undergoes an intramolecular nucleophilic aromatic substitution on an ortho-fluoronitroaromatic system. A solution of the linear precursor in N,N-dimethylformamide (DMF) is treated with cesium carbonate (Cs₂CO₃) at room temperature for 12-24 hours. The reaction mixture is then diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The product is purified by silica (B1680970) gel chromatography.[1][2]

-

FG Macrolactamization: The linear amino acid precursor is dissolved in a mixture of dichloromethane (B109758) (CH₂Cl₂) and DMF. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are added, and the reaction is stirred at room temperature for 24-48 hours. The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the macrolactam.[1][2]

Second-Generation Synthesis

The second-generation synthesis improved upon the first by altering the order of ring closures, leading to a more convergent and diastereoselective route.[1][2][3][4] The key modification was the pre-formation of the FG ring system before coupling with the ABCD fragment.

Experimental Workflow: Boger's Second-Generation Synthesis

Caption: Workflow of Boger's second-generation synthesis.

Quantitative Data: Boger's Second-Generation Synthesis

| Step | Reaction Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| FG Macrolactamization | Amide Bond Formation | 95 | - | [1][2] |

| DE Macrocyclization | Nucleophilic Aromatic Substitution | 76 | >10:1 | [1][2] |

| Overall | 22 steps from amino acids | ~2 | - | [1][2] |

Key Experimental Protocols: Boger's Second-Generation Synthesis

-

FG Macrolactamization (Pre-coupling): The linear EFG tripeptide precursor is cyclized under high dilution conditions using diphenylphosphoryl azide (B81097) (DPPA) and sodium bicarbonate (NaHCO₃) in DMF. The reaction is stirred at 0 °C for 72 hours. The solvent is evaporated, and the residue is purified by preparative thin-layer chromatography to afford the FG macrocycle.[1][2]

-

DE Macrocyclization (Post-coupling): The coupled ABCD-FG fragment is dissolved in a 1:1 mixture of DMF and dimethyl sulfoxide (B87167) (DMSO). Cesium carbonate is added, and the mixture is stirred at room temperature for 12 hours. The reaction is worked up by partitioning between ethyl acetate and water. The organic phase is dried and concentrated, and the product is purified by silica gel chromatography. This revised sequence significantly improved the diastereoselectivity of the DE ring formation.[1][2]

The Evans Group's Asymmetric Synthesis

The Evans group reported a highly convergent total synthesis of this compound that also relied on the coupling of two major subunits.[5][6] A key innovation in their approach was the use of a copper-promoted arylation for the formation of a crucial diaryl ether bond, which proceeded without epimerization of adjacent stereocenters.[5]

Experimental Workflow: Evans's Synthesis

References

- 1. First and second generation total synthesis of the teicoplanin aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Total synthesis of teicoplanin aglycon. | Semantic Scholar [semanticscholar.org]

The Core of Teicoplanin: An In-depth Technical Guide to the Aglycone Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a vital last-resort glycopeptide antibiotic, indispensable in the treatment of severe infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Produced by the actinomycete Actinoplanes teichomyceticus, its complex molecular architecture is the product of a sophisticated biosynthetic pathway.[1] This technical guide provides a deep dive into the core of teicoplanin's biosynthesis, focusing on the formation of its heptapeptide (B1575542) aglycone. Understanding this intricate process at a molecular level is paramount for strain improvement, yield optimization, and the rational design of novel teicoplanin analogs to combat emerging antibiotic resistance.

The biosynthesis of the teicoplanin aglycone can be broadly categorized into three main stages:

-

Heptapeptide Backbone Assembly: A multi-modular non-ribosomal peptide synthetase (NRPS) machinery constructs the linear peptide precursor.

-

Oxidative Cyclization: A series of cytochrome P450 monooxygenases catalyze the intricate cross-linking of the peptide's aromatic side chains to form the characteristic four-ring system.[2]

-

Tailoring Reactions: Glycosyltransferases and an acyltransferase modify the aglycone scaffold to produce the mature, bioactive teicoplanin.[3]

This guide will elucidate each of these stages, presenting available quantitative data, detailed experimental methodologies, and visual representations of the core processes.

The Teicoplanin Biosynthetic Gene Cluster

The genetic blueprint for teicoplanin production is encoded within a large, approximately 73-89 kb biosynthetic gene cluster (BGC) in Actinoplanes teichomyceticus.[1][4] This cluster, often designated as the tcp or tei cluster, contains 39 to 49 putative open reading frames (ORFs) that orchestrate the entire biosynthetic process, from the synthesis of precursors to the final tailoring steps, export, and self-resistance.[3][4]

The Core Biosynthetic Pathway: From Amino Acids to Aglycone

Heptapeptide Backbone Assembly: The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The foundation of the this compound is a heptapeptide chain assembled by a multi-modular NRPS system.[4] This enzymatic assembly line is comprised of seven modules, distributed across four proteins (Tcp9-Tcp12), with each module responsible for the selection, activation, and incorporation of a specific amino acid.[2][5] The domains within each module—Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C)—work in a coordinated fashion. The A-domain selects and activates the cognate amino acid as an aminoacyl-AMP, which is then tethered as a thioester to the phosphopantetheinyl arm of the T-domain. The C-domain then catalyzes the formation of a peptide bond between the aminoacyl-S-T domain of its own module and the peptidyl-S-T domain of the preceding module.[4]

The sequence of amino acid incorporation is as follows:

-

Module 1: 4-hydroxyphenylglycine (HPG)

-

Module 2: Tyrosine (Tyr)

-

Module 3: 3,5-dihydroxyphenylglycine (DPG)

-

Module 4: HPG

-

Module 5: HPG

-

Module 6: β-hydroxytyrosine (β-HT)

-

Module 7: DPG

Several of the amino acid precursors are non-proteinogenic and their biosynthesis is also encoded within the gene cluster. For instance, 3,5-dihydroxyphenylglycine (3,5-Dpg) is derived from acetate, while 4-hydroxyphenylglycine (4-Hpg), 3-chloro-tyrosine, and 3-chloro-β-hydroxytyrosine are derived from tyrosine.[6]

Oxidative Cyclization: The Cytochrome P450 Cascade

Once the linear heptapeptide is assembled on the NRPS, a series of four cytochrome P450 monooxygenases, designated OxyA, OxyB, OxyC, and OxyE, catalyze the oxidative cross-linking of the aromatic amino acid side chains.[2] These reactions form the rigid, basket-like structure of the aglycone core, which is essential for its antibiotic activity. The Oxy enzymes are thought to catalyze these phenol (B47542) coupling reactions while the peptide is still tethered to the NRPS.[4]

The proposed order of cyclization, based on studies of teicoplanin and related glycopeptide antibiotics, is as follows:

-

OxyB: Catalyzes the first cross-link between the side chains of amino acids 4 and 6.[4]

-

OxyA: Forms the bond between amino acids 2 and 4.[7]

-

OxyC: Creates the link between amino acids 5 and 7.

-

OxyE: Catalyzes the final cyclization between amino acids 1 and 3.

References

- 1. mdpi.com [mdpi.com]

- 2. A new MS compatible HPLC-UV method for Teicoplanin drug substance and related impurities, part 1: Development and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 OxyBtei catalyzes the first phenolic coupling step in teicoplanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]

- 7. Structure of OxyA tei: completing our picture of the glycopeptide antibiotic producing Cytochrome P450 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biological Activity of Teicoplanin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic renowned for its efficacy against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Structurally, Teicoplanin is a complex molecule comprising a core polypeptide scaffold, known as the aglycone, adorned with sugar moieties and a fatty acid chain.[2][4] The Teicoplanin aglycone itself retains the fundamental antibacterial mechanism of the parent molecule and serves as a crucial starting point for the development of novel semi-synthetic derivatives with potentially enhanced properties.[3] This technical guide provides an in-depth exploration of the biological activity of this compound, focusing on its mechanism of action, antibacterial spectrum, and the experimental methodologies used for its evaluation.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for both Teicoplanin and its aglycone is the inhibition of bacterial cell wall biosynthesis.[1][2][4] This is achieved by targeting the late stages of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell.[5]

The this compound specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4][5] This binding event physically obstructs the subsequent enzymatic reactions essential for cell wall construction:

-

Transglycosylation: The polymerization of glycan chains.

-

Transpeptidation: The cross-linking of peptide side chains.

By preventing these crucial steps, the this compound disrupts the formation of a stable peptidoglycan layer, leading to a weakened cell wall, osmotic instability, and ultimately, bacterial cell lysis.[4][5]

Antibacterial Spectrum and Activity

The antibacterial activity of Teicoplanin and its aglycone is primarily directed against Gram-positive bacteria.[1][4] The large and complex structure of the molecule prevents its passage through the outer membrane of Gram-negative bacteria.[1] While the aglycone is the core active component, the sugar moieties and the fatty acid chain of the parent Teicoplanin molecule are known to influence its overall potency and pharmacokinetic properties.[4]

Limited quantitative data is available specifically for this compound. However, studies on derivatives of the aglycone indicate that modifications can significantly impact its antibacterial spectrum and efficacy. For instance, the condensation of the terminal carboxyl group of deglucoteicoplanin (a related aglycone) with certain hydrazines has been shown to yield derivatives with increased activity against Escherichia coli and other Gram-negative microorganisms.[6]

Published Minimum Inhibitory Concentration (MIC) data for Teicoplanin against various Gram-positive pathogens provides a benchmark for understanding the potential activity of its aglycone.

| Bacterial Species | Teicoplanin MIC Range (µg/mL) |

| Staphylococcus aureus | ≤0.5 - >128 |

| Methicillin-resistant S. aureus (MRSA) | 1 - 4 |

| Coagulase-negative staphylococci | ≤0.5 - 16 |

| Enterococcus faecalis | ≤0.5 - 2 |

| Enterococcus faecium | ≤0.5 - 2 |

| Streptococcus pneumoniae | ≤0.06 |

| Streptococcus pyogenes | ≤0.06 |

| Clostridium difficile | ≤0.5 |

Note: This table represents a summary of MIC values for Teicoplanin from various sources and should be used as a reference. The activity of this compound may differ.

Experimental Protocols for Assessing Biological Activity

The evaluation of the antibacterial activity of this compound relies on standardized and well-established microbiological assays. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antibacterial potency.

Broth Microdilution Method

This method is a standard technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then dilute it in CAMHB to the highest desired concentration for the assay.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in CAMHB to create a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without the compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into a solid agar medium.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Multipoint inoculator (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Containing Agar Plates: Prepare a series of dilutions of this compound in a suitable solvent. Add each dilution to molten MHA (cooled to 45-50°C), mix thoroughly, and pour into sterile petri dishes. Allow the agar to solidify. Prepare a control plate with no this compound.

-

Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.

-

Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents visible bacterial growth on the agar surface.[7]

Conclusion and Future Directions

The this compound represents the core pharmacophore responsible for the antibacterial activity of the parent Teicoplanin molecule. Its well-defined mechanism of action, involving the targeted inhibition of bacterial cell wall synthesis, makes it a valuable scaffold for the development of new antibiotics. While its intrinsic activity is established, further research is warranted to generate comprehensive quantitative data on its antibacterial spectrum. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. Future efforts in modifying the aglycone structure hold the promise of creating novel glycopeptide antibiotics with enhanced potency, an expanded spectrum of activity, and the ability to overcome existing resistance mechanisms.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Teicoplanin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. synapse.patsnap.com [synapse.patsnap.com]

- 6. Carboxyhydrazides of the aglycone of teicoplanin. Synthesis and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Teicoplanin Aglycone Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Teicoplanin, a glycopeptide antibiotic, has long been a critical tool in combating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its intricate structure, featuring a heptapeptide (B1575542) aglycone core, sugar moieties, and a lipid side chain, presents numerous opportunities for chemical modification.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of teicoplanin derivatives and analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and mechanisms of action.

Core Structure and Mechanism of Action

The primary mode of action for teicoplanin involves the inhibition of bacterial cell wall biosynthesis.[1][4] It selectively binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which obstructs the transglycosylation and transpeptidation steps essential for peptidoglycan polymerization.[1] This disruption of cell wall integrity ultimately leads to bacterial cell lysis.[1] The lipophilic fatty acid side chain of teicoplanin is believed to anchor the molecule to the bacterial membrane, thereby increasing its localized concentration at the site of peptidoglycan synthesis.[1]

The complex structure of teicoplanin consists of a heptapeptide aglycone core, which is glycosylated at various positions. The five major components, designated Teicoplanin A2-1 to A2-5 (TA2-1 to TA2-5), differ in the structure of their N-acyl side chains.[5][6] Another component, Teicoplanin A3-1 (TA3-1), lacks the N-acyl-D-glucosamine residue.[5] The core aglycone, also referred to as deglucoteicoplanin, results from the removal of all sugar moieties.[7][8]

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have provided a framework for the rational design of novel glycopeptide antibiotics with improved properties.[1] Modifications have targeted the aglycone core, the fatty acid side chain, and the sugar moieties to enhance antibacterial potency, overcome resistance, and even introduce antiviral activities.[1][9]

-

Modifications of the Aglycone Core : The aglycone is a primary target for medicinal chemists.[1]

-

Amide Derivatives : Condensation of the carboxyl group with various amines to form amide derivatives has been a successful strategy.[1][10] Positively charged amides generally show enhanced in vitro activity against Gram-positive bacteria, and some basic amides have demonstrated activity against Gram-negative bacteria.[1][10]

-

Octapeptide Derivatives : Extension of the peptide backbone at the N-terminus with amino acids like glycine (B1666218) or lysine (B10760008) has yielded derivatives with activity comparable to the parent compound, and in some cases, improved activity against certain resistant strains of Staphylococcus epidermidis and S. haemolyticus.[11]

-

-

Lipophilic and Perfluoroalkyl Derivatives : The introduction of lipophilic or perfluoroalkyl chains to the teicoplanin pseudoaglycone can result in a dual mechanism of action: inhibition of cell wall synthesis and disruption of the bacterial cell membrane.[9][12] This dual action is often effective against glycopeptide-resistant bacteria.[9] Some of these derivatives have also shown antiviral activity against SARS-CoV-2.[9][12]

-

Dimeric Derivatives : Inspired by the dimerization of other glycopeptides, dimeric teicoplanin derivatives have been synthesized. These compounds can exhibit enhanced binding to peptidoglycan precursors through multivalency.[9]

-

Role of Sugar Moieties : The sugar residues are actively involved in biological activity. Their removal generally leads to a significant decrease in antibacterial activity, underscoring their importance for target recognition and proper molecular conformation.[1]

Quantitative Data on Teicoplanin Derivatives

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of various teicoplanin derivatives against a panel of Gram-positive bacteria.

Table 1: In Vitro Antibacterial Activity of Basic Amides of this compound (TD) with Polyamines [10]

| Compound | Linker Chain (Amine) | S. aureus Smith | S. aureus Tour | E. coli SKF 12140 |

| Teicoplanin A2 | - | 0.25 | 0.5 | >128 |

| TD | - | 0.5 | 1 | >128 |

| TD-Amide 1 | N,N-dimethylethylenediamine | 0.5 | 1 | 64 |

| TD-Amide 2 | N,N-diethyl-ethylenediamine | 0.5 | 1 | 32 |

| TD-Amide 3 | 3-(dimethylamino)propylamine | 0.25 | 0.5 | 32 |

| TD-Amide 4 | Spermine | 0.5 | 1 | 16 |

MIC values are expressed in µg/mL.

Table 2: In Vitro Antibacterial Activity of Lipophilic Teicoplanin Pseudoaglycone Derivatives [13]

| Compound | Modification | S. aureus ATCC 29213 | E. faecalis ATCC 29212 |

| Teicoplanin | - | 0.5 | 0.25 |

| Derivative 1a | Bis-dodecylthio maleimide | 0.125 | 0.06 |

| Derivative 2a | Single C12 alkyl chain via click chemistry | 0.25 | 0.125 |

| Derivative 3a | N-terminus sulfonylation with dodecylsulfonyl chloride | 0.5 | 0.25 |

MIC values are expressed in µg/mL.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field.

Materials:

-

This compound (TD)

-

Amine of choice (e.g., polyamines)

-

Condensing agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-hydroxybenzotriazole (B26582) (HOBt))

-

Solvent (e.g., dimethylformamide (DMF))

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the condensing agent and HOBt to the solution and stir for a short period at room temperature.

-

Add the desired amine to the reaction mixture.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, purify the product using column chromatography.

Materials:

-

Teicoplanin or its pseudoaglycones/aglycone

-

Aldehyde or ketone corresponding to the desired alkyl group

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN))

-

Solvent (e.g., methanol)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the teicoplanin starting material in the chosen solvent.

-

Add the aldehyde or ketone to the solution.

-

Adjust the pH of the mixture if necessary.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by HPLC.

-

Purify the final product by preparative HPLC.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains

-

Teicoplanin derivatives

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the teicoplanin derivatives in MHB in the microtiter plates.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria without antibiotic) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Mechanisms

Future Directions

The chemical modification of teicoplanin has proven to be a fruitful strategy for generating novel antimicrobial agents with improved properties.[9] Lipophilic, dimeric, and other derivatives have demonstrated the potential to overcome existing resistance mechanisms and expand the utility of this important class of antibiotics.[9] Future research should continue to explore novel modifications of the teicoplanin scaffold, guided by a deeper understanding of structure-activity relationships.[9] Furthermore, the development of derivatives with dual antibacterial and antiviral activities represents an exciting new frontier in the fight against infectious diseases.[9][12] The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this critical area of drug discovery.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Teicoplanin Used in the Prevention and Treatment of Serious Infections Caused by Gram-Positive Bacteria and Compared Its Effects with Some other Antibiotics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Teicoplanin - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Teicoplanin derivatives - Patent 0290922 [data.epo.org]

- 8. Carboxyhydrazides of the aglycone of teicoplanin. Synthesis and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Octapeptide derivatives of teicoplanin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship studies of lipophilic teicoplanin pseudoaglycon derivatives as new anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Teicoplanin Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Teicoplanin aglycone, the core peptidic scaffold of the glycopeptide antibiotic Teicoplanin. A comprehensive understanding of its structural features, elucidated through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for analogue design, synthesis, and the development of next-generation antibiotics. This document presents a compilation of key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound, providing insights into its elemental composition and structural integrity.

Molecular Weight

The molecular formula of this compound is C₅₈H₄₅Cl₂N₇O₁₈, with a monoisotopic mass of 1197.2198130 Da .

MS/MS Fragmentation Data

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly employed to characterize the fragmentation of this compound. The following table summarizes the major precursor and product ions observed in positive ion mode. The fragmentation primarily occurs at the peptide backbone and involves the loss of small neutral molecules.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |

| [M+H]⁺ | Varies | H₂O, CO, NH₃ |

| [M+2H]²⁺ | Varies | H₂O, CO |

Note: The specific m/z values for fragment ions can vary depending on the instrument and experimental conditions. The fragmentation of the complex cyclic peptide core can be extensive.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the this compound, enabling the complete assignment of its ¹H and ¹³C chemical shifts and the determination of its three-dimensional structure in solution. The data presented here is based on studies of this compound hydrochloride in DMSO-d₆.[1][2]

¹H NMR Chemical Shifts

| Proton | Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 8.5 |

| Alpha-Protons | 4.0 - 5.5 |